Ethyl ((4-cyclohexylthiazol-2-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ((4-cyclohexylthiazol-2-yl)methyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a thiazole ring substituted with a cyclohexyl group and an ethyl carbamate moiety. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
Ethyl ((4-cyclohexylthiazol-2-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Ethyl carbamate has shown a potential for carcinogenicity when administered in high doses in animal tests . The U.S. Food and Drug Administration (FDA) and the European Food Safety Agency (EFSA) have both reported on the presence of ethyl carbamate in various foodstuffs and have provided guidelines for maximum allowable limits .
Mechanism of Action
Target of Action
Ethyl ((4-cyclohexylthiazol-2-yl)methyl)carbamate is a compound that belongs to the class of carbamates . Carbamates are known to have a wide range of targets, including enzymes, receptors, and ion channels . .
Mode of Action
Carbamates, in general, are known to inhibit the activity of certain enzymes, such as cholinesterase . They bind to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s function .
Biochemical Pathways
Carbamates are known to affect various biochemical pathways due to their ability to inhibit enzymes . The inhibition of these enzymes can disrupt normal cellular processes and lead to various downstream effects .
Pharmacokinetics
Carbamates are generally known to be well-absorbed and widely distributed in the body .
Result of Action
Carbamates are known to cause a variety of effects due to their ability to inhibit enzymes . These effects can include disruptions in normal cellular processes and potential toxic effects .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of carbamates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ((4-cyclohexylthiazol-2-yl)methyl)carbamate typically involves the reaction of 4-cyclohexylthiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl ((4-cyclohexylthiazol-2-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3) are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted carbamates.
Comparison with Similar Compounds
Ethyl ((4-cyclohexylthiazol-2-yl)methyl)carbamate can be compared with other carbamates such as:
- Methyl carbamate
- Propyl carbamate
- Butyl carbamate
Uniqueness
The presence of the cyclohexyl group and the thiazole ring in this compound imparts unique chemical and biological properties that distinguish it from other carbamates
Properties
IUPAC Name |
ethyl N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-2-17-13(16)14-8-12-15-11(9-18-12)10-6-4-3-5-7-10/h9-10H,2-8H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGRNSDOWWLHNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=NC(=CS1)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.